2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine
Description
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and four methyl groups
Properties
CAS No. |
2731007-56-8 |
|---|---|
Molecular Formula |
C12H18BrN |
Molecular Weight |
256.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine typically involves the bromination of 2,3,5,6-tetramethylphenylethylamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to avoid over-bromination and to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to hydrogen, yielding the parent phenylethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2,3,5,6-tetramethylphenylethylamine.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of methyl groups.
2-(4-chloro-2,3,5,6-tetramethylphenyl)ethan-1-amine: Chlorine substituent instead of bromine.
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethanol: Hydroxyl group instead of amine.
Uniqueness
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is unique due to the combination of bromine and four methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
